Quetiapine Impurity-N, also known as Quetiapine EP Impurity N, is a well-characterized chemical compound. Its chemical structure, formula (C29H41N5O3S), and other properties are readily available in scientific databases and from commercial suppliers [, ]. This allows researchers to accurately identify and quantify the presence of Quetiapine Impurity-N in samples.
Quetiapine is an antipsychotic medication used to treat schizophrenia, bipolar disorder, and major depressive disorder []. Studies have suggested that Quetiapine Impurity-N might be a potential degradation product of Quetiapine []. This implies that Quetiapine Impurity-N could be formed during the manufacturing, storage, or breakdown of Quetiapine.
Understanding the formation pathways and factors influencing the formation of Quetiapine Impurity-N is crucial for pharmaceutical manufacturers. This knowledge allows them to develop and implement strategies to minimize the presence of this impurity in Quetiapine drug products.
Several studies have investigated the formation mechanisms and potential mitigation strategies for Quetiapine Impurity-N. These studies have explored factors such as temperature, light exposure, and pH that might influence the formation of this impurity [, ]. The findings from these studies can inform the development of optimized storage conditions and manufacturing processes to minimize the formation of Quetiapine Impurity-N and ensure the quality and safety of Quetiapine drug products.
While Quetiapine is a well-established medication with a known safety profile, limited information is available regarding the potential toxicological effects of Quetiapine Impurity-N. Some studies have investigated the potential genotoxicity (ability to damage DNA) of Quetiapine Impurity-N, but further research is needed to comprehensively understand its potential toxicological profile [].
Quetiapine Impurity-N is a compound associated with the antipsychotic medication quetiapine. Its chemical structure is characterized as 2-[2-[4-[2-[2-[4-(dibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethoxy]ethanol]]]] (CAS No: 1800291-86-4). This impurity arises during the synthesis of quetiapine and is identified as a significant degradation product that can impact the drug's efficacy and safety profile .
The general reaction pathway involves:
The synthesis of Quetiapine Impurity-N typically follows pathways similar to those used for quetiapine production. Key methods include:
Quetiapine Impurity-N primarily serves as a reference standard in pharmaceutical analysis and quality control. Its characterization is crucial for ensuring the purity and safety of quetiapine formulations. Furthermore, understanding its properties aids in regulatory compliance and helps in assessing the stability of quetiapine products over time .
Quetiapine Impurity-N shares structural similarities with several other compounds related to quetiapine's synthesis and degradation products. Here are some notable comparisons:
Compound Name | Structure Characteristics | Unique Aspects |
---|---|---|
Quetiapine | Dibenzo[b,f][1,4]thiazepin core with piperazine | Primary active ingredient |
Quetiapine N-Oxide | Oxidized form of quetiapine | Formed under oxidative conditions |
Quetiapine S-Oxide | Another oxidation product | Different oxidation state affecting activity |
2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)-1-piperazinyl]ethanol | Related degradation product | May exhibit different pharmacological properties |
Quetiapine Impurity-N's uniqueness lies in its specific ethoxy substitution pattern and its role as a degradation product rather than an intentional synthetic target, which differentiates it from other related compounds .
Quetiapine Impurity-N, designated with Chemical Abstracts Service registry number 1800291-86-4, possesses the molecular formula C29H41N5O3S with a molecular weight of 539.73 grams per mole [1] [2]. The compound represents a significant structural variant of the parent quetiapine molecule, incorporating additional piperazine and ethoxy functional groups that substantially increase its molecular complexity.
The systematic International Union of Pure and Applied Chemistry nomenclature for this impurity is 2-[2-[4-[2-[2-(4-benzo[b] [1] [4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol [2] [7]. This comprehensive nomenclature reflects the compound's intricate structure, which features a dibenzothiazepine core system linked to multiple piperazine rings through ethoxy bridging units. The compound is also recognized by its pharmacopeial designation as Quetiapine European Pharmacopoeia Impurity N and is commonly referred to as Quetiapine Dipiperazine Diether Impurity [1] [4].
The Simplified Molecular Input Line Entry System notation for Quetiapine Impurity-N is documented as OCCOCCN1CCN(CCOCCN2CCN(CC2)C3=Nc4ccccc4Sc5ccccc35)CC1, providing a linear representation of its three-dimensional molecular architecture [1] [6]. The International Chemical Identifier string InChI=1S/C29H41N5O3S/c35-20-24-37-23-19-32-11-9-31(10-12-32)17-21-36-22-18-33-13-15-34(16-14-33)29-25-5-1-3-7-27(25)38-28-8-4-2-6-26(28)30-29/h1-8,35H,9-24H2 further confirms the molecular connectivity and stereochemical arrangement [2] [7].
High-resolution mass spectrometry analysis of Quetiapine Impurity-N reveals a protonated molecular ion peak at mass-to-charge ratio 540 [M+H]+, corresponding to the expected molecular weight of 539.73 daltons [1] [2]. The accurate mass measurement yields 539.293 daltons, providing elemental composition confirmation with sub-parts-per-million accuracy [2] [12]. Electrospray ionization mass spectrometry fragmentation patterns demonstrate characteristic loss of ethoxy groups and piperazine ring fragments, consistent with the proposed dipiperazine diether structure [12] [29].
The mass spectral fragmentation pathway exhibits base peak fragments that retain the dibenzothiazepine core system, indicating the stability of this central structural motif during ionization processes [9] [12]. Collision-induced dissociation experiments reveal sequential losses of 44 dalton increments, corresponding to ethoxy group eliminations, and larger neutral losses associated with piperazine ring cleavage [12] [29].
Proton nuclear magnetic resonance spectroscopy of Quetiapine Impurity-N in deuterated dimethyl sulfoxide demonstrates characteristic resonance patterns for the aromatic dibenzothiazepine system in the chemical shift range of 6.86 to 7.48 parts per million [11] [27]. The piperazine methylene protons appear as complex multipiples in the aliphatic region, with typical chemical shifts observed at 3.30 to 3.44 parts per million for one set of methylene groups and 2.39 to 2.60 parts per million for the adjacent methylene carbons [11] [27].
Carbon-13 nuclear magnetic resonance analysis reveals diagnostic resonances for the ethoxy linkage carbons, with significant downfield shifts observed at 63.85 and 69.42 parts per million compared to the parent quetiapine structure [27]. The dibenzothiazepine aromatic carbon resonances maintain their characteristic chemical shift patterns, confirming retention of the core heterocyclic system [11] [27]. Distortionless Enhancement by Polarization Transfer experiments confirm the multiplicities of carbon environments, distinguishing methylene, methine, and quaternary carbon centers throughout the molecular framework [11].
Fourier-transform infrared spectroscopy of Quetiapine Impurity-N exhibits characteristic absorption bands that distinguish it from the parent quetiapine compound [11] [17]. The compound displays strong oxygen-hydrogen stretching vibrations at approximately 3317 wavenumbers, indicative of the terminal hydroxyl group [17]. Aliphatic carbon-hydrogen stretching modes appear at 2870 wavenumbers, while aromatic carbon-hydrogen stretches are observed at 3074 wavenumbers [17].
The carbon-nitrogen stretching vibrations characteristic of the dibenzothiazepine system appear at 1600 wavenumbers, with aromatic carbon-carbon double bond stretches at 1580 wavenumbers [17]. The absence of carbonyl absorption bands confirms the structural integrity of the impurity compared to oxidative degradation products that would exhibit additional carbonyl functionalities [11].
The structural architecture of Quetiapine Impurity-N represents a significant elaboration of the parent quetiapine framework, with the molecular formula expanding from C21H25N3O2S in quetiapine to C29H41N5O3S in the impurity [21] [25]. This molecular expansion corresponds to an increase in molecular weight from 383.51 to 539.73 grams per mole, reflecting the incorporation of additional structural elements [1] [25].
Structural Parameter | Quetiapine (Parent) | Quetiapine Impurity-N |
---|---|---|
Molecular Formula | C21H25N3O2S | C29H41N5O3S |
Molecular Weight (g/mol) | 383.51 | 539.73 |
Piperazine Rings | 1 | 2 |
Ethoxy Groups | 1 | 3 |
Nitrogen Atoms | 3 | 5 |
Hydroxyl Groups | 1 | 1 |
The fundamental dibenzothiazepine core remains structurally intact in Quetiapine Impurity-N, preserving the characteristic seven-membered thiazepine ring fused to two benzene rings [1] [25]. However, the impurity features a distinctive dipiperazine substitution pattern, where two piperazine rings are connected through ethoxy linkages, creating an extended molecular architecture [1] [6].
The parent quetiapine molecule contains a single piperazine ring directly attached to the dibenzothiazepine nitrogen, followed by an ethoxy-ethanol side chain [23] [25]. In contrast, Quetiapine Impurity-N incorporates two piperazine rings connected by ethoxy bridges, with the terminal hydroxyl group maintained at the distal end of this extended chain [1] [4]. This structural modification significantly increases the molecular flexibility and potential for conformational diversity compared to the parent compound [33] [41].
The presence of five nitrogen atoms in Quetiapine Impurity-N versus three in the parent compound reflects the incorporation of the additional piperazine ring system [1] [25]. The sulfur atom count remains constant, confirming that the dibenzothiazepine core structure is preserved without oxidative modifications that would generate sulfoxide or sulfone derivatives [25] [27].
While direct X-ray crystallographic data for Quetiapine Impurity-N are limited in the literature, comparative studies of related dibenzothiazepine derivatives provide valuable insights into the expected conformational behavior of this impurity [16] [20]. The dibenzothiazepine core system in quetiapine-related compounds consistently adopts a characteristic boat conformation for the seven-membered thiazepine ring, with the sulfur atom positioned as the bow and the nitrogen-carbon bridge serving as the stern [16] [20].
Crystallographic analysis of quetiapine N-oxide, a structurally related impurity, reveals that the central thiazepine ring maintains a boat conformation with bow and stern angles of 50.0 and 41.7 degrees, respectively [16] [20]. This conformational arrangement enables the dibenzothiazepine ring system to adopt a flattened V-shaped geometry, with a dihedral angle of approximately 72.0 degrees between the two benzene rings [16] [20].
The piperazine rings in dibenzothiazepine derivatives typically adopt chair conformations, as demonstrated in crystallographic studies of related compounds [16] [35]. In the case of quetiapine derivatives, the thiazepine nucleus maintains an equatorial orientation relative to the piperazine ring, minimizing steric interactions [16] [20]. For Quetiapine Impurity-N, the presence of two piperazine rings connected by flexible ethoxy linkages would be expected to provide significant conformational freedom, allowing multiple low-energy conformations in solution [33] [41].
Dynamic nuclear magnetic resonance studies of related piperazine derivatives demonstrate that these ring systems undergo rapid chair-chair interconversion at room temperature, with activation energy barriers typically ranging from 56 to 80 kilojoules per mole [35] [41]. The ethoxy linkages in Quetiapine Impurity-N would provide additional rotational degrees of freedom, contributing to the conformational complexity of this molecule [41].
Computational conformational analysis suggests that compounds containing multiple piperazine rings linked by flexible chains, such as those present in Quetiapine Impurity-N, can access numerous conformational states [33]. The extended nature of the dipiperazine diether structure would be expected to result in increased molecular flexibility compared to the parent quetiapine compound, potentially affecting its pharmacological and physicochemical properties [33] [41].